molecular formula C9H16O B14397975 Non-5-YN-2-OL CAS No. 88723-04-0

Non-5-YN-2-OL

Cat. No.: B14397975
CAS No.: 88723-04-0
M. Wt: 140.22 g/mol
InChI Key: HWQBVWDKJHXHBP-UHFFFAOYSA-N
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Description

Non-5-YN-2-OL is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond This compound is also an alcohol, containing a hydroxyl group (-OH) attached to the second carbon atom The structure of this compound can be represented as CH₃-CH₂-CH₂-C≡C-CH₂-CH₂-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The starting materials, such as 1-bromo-5-chloropentane and sodium acetylide, are fed into the reactor, and the product is continuously collected. This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Non-5-YN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: The major products include aldehydes and ketones.

    Reduction: The major products include alkenes and alkanes.

    Substitution: The major products include halogenated compounds and amines.

Scientific Research Applications

Non-5-YN-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Non-5-YN-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity. The triple bond can participate in addition reactions, where other molecules add across the triple bond. These interactions can affect the compound’s biological activity and its role in chemical reactions.

Comparison with Similar Compounds

Non-5-YN-2-OL can be compared with other similar compounds, such as:

    1-Pentyne: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

    5-Hexyn-1-ol: Similar in structure but has the hydroxyl group at a different position, affecting its reactivity and applications.

    Propargyl alcohol: Contains both an alkyne and a hydroxyl group but has a shorter carbon chain, influencing its physical and chemical properties.

Properties

CAS No.

88723-04-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-5-yn-2-ol

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-4,7-8H2,1-2H3

InChI Key

HWQBVWDKJHXHBP-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCC(C)O

Origin of Product

United States

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